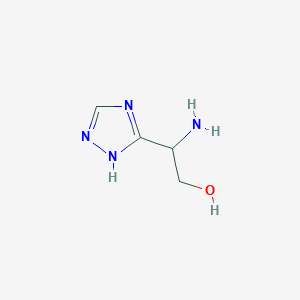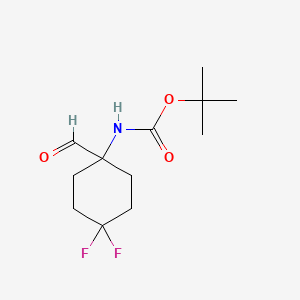
tert-butylN-(4,4-difluoro-1-formylcyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(4,4-difluoro-1-formylcyclohexyl)carbamate: . This compound is characterized by its molecular formula C12H19F2NO3 and a molecular weight of 263.3 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4,4-difluoro-1-formylcyclohexyl)carbamate typically involves the reaction of 4,4-difluorocyclohexanone with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as dicyclohexylcarbodiimide (DCC) , and a base like triethylamine (TEA) to facilitate the formation of the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-(4,4-difluoro-1-formylcyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: : The formyl group can be oxidized to a carboxylic acid.
Reduction: : The difluoro group can be reduced to a difluoromethyl group.
Substitution: : The carbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium trioxide (CrO3) or potassium permanganate (KMnO4) , often in acidic conditions.
Reduction: : Typical reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: : Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: : The major product is 4,4-difluorocyclohexanecarboxylic acid .
Reduction: : The major product is 4,4-difluoromethylcyclohexanone .
Substitution: : The products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl N-(4,4-difluoro-1-formylcyclohexyl)carbamate has found applications in various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which tert-butyl N-(4,4-difluoro-1-formylcyclohexyl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Tert-butyl N-(4,4-difluoro-1-formylcyclohexyl)carbamate is unique due to its specific structural features, such as the difluoro group and the formyl group. Similar compounds include:
Tert-butyl N-(4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl)carbamate
Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
These compounds share similarities in their carbamate structure but differ in their substituents and functional groups, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C12H19F2NO3 |
|---|---|
Peso molecular |
263.28 g/mol |
Nombre IUPAC |
tert-butyl N-(4,4-difluoro-1-formylcyclohexyl)carbamate |
InChI |
InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(17)15-11(8-16)4-6-12(13,14)7-5-11/h8H,4-7H2,1-3H3,(H,15,17) |
Clave InChI |
BBTUYHKBBZXYJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]propanamide](/img/structure/B15318378.png)
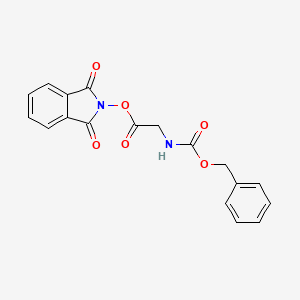
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)
![O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B15318396.png)
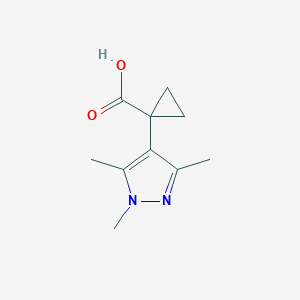
![N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B15318402.png)
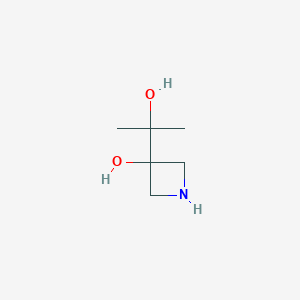
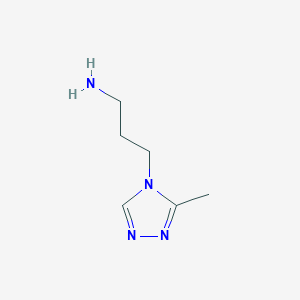
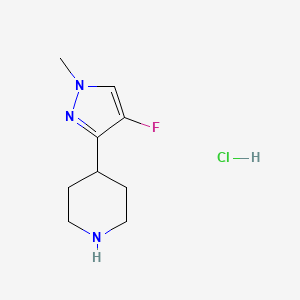
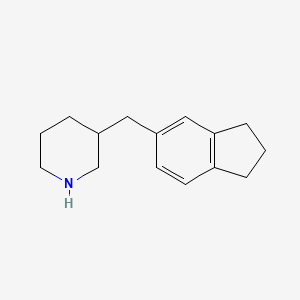
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol](/img/structure/B15318432.png)
